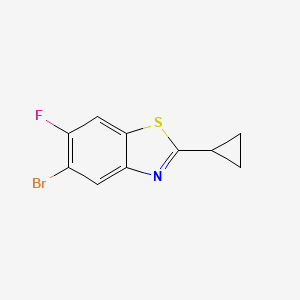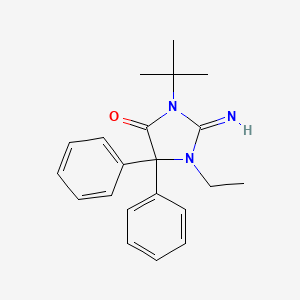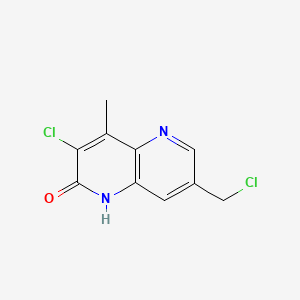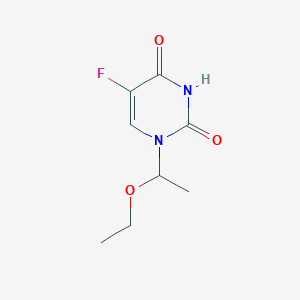![molecular formula C11H17N3O3 B13936359 tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate typically involves multiple steps, starting from readily available starting materials
-
Formation of the Pyrazolo[5,1-b]oxazole Ring: : This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate electrophile. The reaction conditions may include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF).
-
Introduction of the Tert-butyl Carbamate Group: : The final step involves the reaction of the intermediate pyrazolo[5,1-b]oxazole compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate.
Chemical Reactions Analysis
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles, such as amines or thiols.
Scientific Research Applications
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
-
Medicine: : The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
-
Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate can be compared with other similar compounds, such as:
-
Pyrazolo[5,1-b]oxazole Derivatives: : These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
-
Carbamate Derivatives: : Compounds containing the carbamate functional group can have diverse structures and properties. Comparing tert-butyl N-(2,3-dihydropyrazolo[5,1-b]oxazol-3-ylmethyl)carbamate with other carbamates can highlight its unique features.
-
Heterocyclic Compounds: : Other heterocyclic compounds, such as pyrazoles and oxazoles, can be compared to understand the influence of the ring structure on the compound’s properties.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-ylmethyl)carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)12-6-8-7-16-9-4-5-13-14(8)9/h4-5,8H,6-7H2,1-3H3,(H,12,15) |
InChI Key |
PMXDXWKWBXREGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COC2=CC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


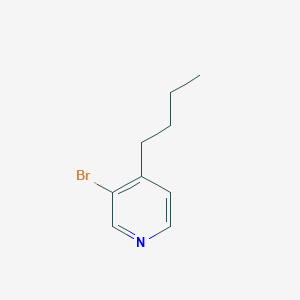
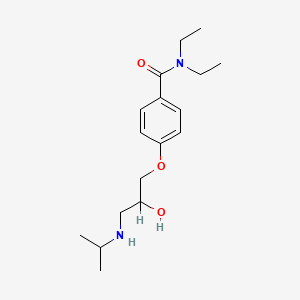
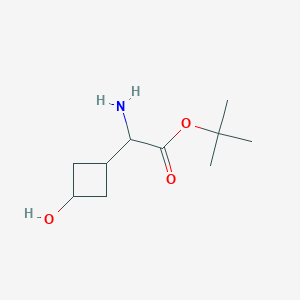
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
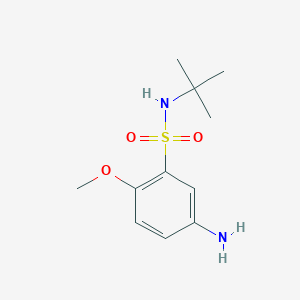
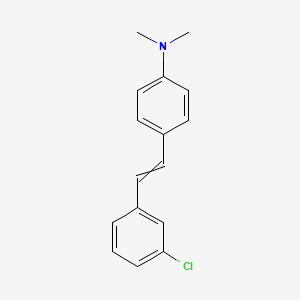
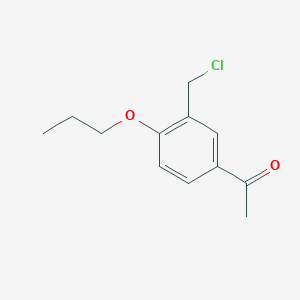
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
